3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione
カタログ番号:
B2871332
CAS番号:
1021066-98-7
分子量:
347.39
InChIキー:
XWNZACMCPBZNCT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified as a novel chemotype of δ Opioid Receptor (DOR)-selective agonists . This class of compounds represents a significant advancement in opioid research as it differentiates from traditional DOR agonists like SNC80, which are associated with adverse effects such as convulsions and rapid tachyphylaxis (tolerance) . Agonists based on this spirohydantoin core are typically G-protein biased, showing robust efficacy in G-protein-mediated pathways such as the inhibition of cAMP production, with comparatively low efficacy in recruiting β-arrestin . This signaling bias is a key area of investigation, as it is believed to contribute to a more favorable pharmacological profile. Preclinical studies on related compounds within this chemotype have demonstrated potent anti-allodynic efficacy in models of inflammatory pain, indicating potential for the development of novel analgesic agents for chronic pain conditions . Furthermore, the most potent analogs have shown exceptional selectivity for DOR over a panel of 167 other GPCRs, reducing the potential for off-target effects . This compound is presented for research purposes to further explore DOR biology and its therapeutic potential for neurological and psychiatric disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12(2)15(23)21-9-7-18(8-10-21)16(24)22(17(25)20-18)11-13-3-5-14(19)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNZACMCPBZNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Physicochemical Comparisons
The following table summarizes key structural variations and properties of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives:
Key Observations :
- Isobutyryl at position 8 introduces steric bulk, which could modulate receptor binding compared to smaller substituents like ethyl or methyl .
Pharmacological Comparisons
- Antiplatelet Activity: Compound 13 (8-phenyl derivative) exhibited potent inhibition of collagen-induced platelet aggregation (IC₅₀ = 27.3 μM), surpassing the reference drug sarpogrelate (IC₅₀ = 66.8 μM) . While the target compound lacks reported antiplatelet data, its fluorobenzyl group may enhance affinity for serotonin receptors (e.g., 5-HT2A) compared to non-fluorinated analogs.
- Anticancer Potential: TRI-BE (8-benzyl analog) inhibited migration and invasion in prostate cancer cells, suggesting that spirohydantoin derivatives with aromatic substituents may disrupt oncogenic signaling pathways . The target compound’s fluorobenzyl group could offer similar or improved activity due to enhanced electronic effects.
- Antimalarial Applications : The 3-ethyl-1-isopentyl derivative demonstrated antimalarial activity, though its mechanism remains unclear . The target compound’s isobutyryl group may confer stability against metabolic degradation, a critical factor in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
